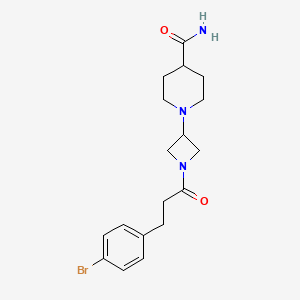

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to an azetidine ring (a four-membered heterocycle) via a propanoyl group substituted with a 4-bromophenyl moiety. Its molecular formula is C₁₈H₂₃BrN₃O₂ (calculated based on structural analysis), with a molecular weight of approximately 401.3 g/mol.

Properties

IUPAC Name |

1-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN3O2/c19-15-4-1-13(2-5-15)3-6-17(23)22-11-16(12-22)21-9-7-14(8-10-21)18(20)24/h1-2,4-5,14,16H,3,6-12H2,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJKFGCOCVFQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenylpropanoic acid derivative to introduce the bromine atom.

Azetidine Ring Formation: The bromophenyl intermediate is then reacted with an azetidine derivative under specific conditions to form the azetidine ring.

Piperidine Ring Formation: The azetidine intermediate is further reacted with a piperidine derivative to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine and azetidine compounds exhibit promising anticancer properties. The structural features of 1-(1-(3-(4-bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide allow it to interact with specific molecular targets involved in cancer progression. For instance, similar compounds have been evaluated for their ability to inhibit tumor-associated carbonic anhydrases (hCA IX and XII), which are often overexpressed in cancer cells .

Neurological Disorders

Research into piperidine derivatives has shown potential in treating neurological disorders due to their ability to cross the blood-brain barrier. Compounds with similar structures have been investigated for their neuroprotective effects and their role as modulators of neurotransmitter systems . The specific interactions of this compound with neurotransmitter receptors could lead to developments in therapies for conditions such as depression and anxiety.

Enzyme Inhibition

The compound has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and pain mechanisms. Inhibitors of sEH can provide therapeutic benefits in conditions such as hypertension and pain management . The design of such inhibitors often involves optimizing structural components to enhance selectivity and potency.

Case Study 1: Antitumor Activity

A study focused on the synthesis and biological evaluation of piperidine-based compounds demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines. The incorporation of bromophenyl groups was found to enhance the binding affinity to cancer-related targets, leading to increased apoptosis in malignant cells .

Case Study 2: Neurological Effects

In another investigation, a series of piperidine derivatives were tested for their effects on neuronal cell viability under oxidative stress conditions. Results indicated that compounds similar to this compound offered significant neuroprotection, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways and physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Properties of Analogs

Core Structure Variations

- Piperidine vs. Azetidine Modifications : The target compound integrates both piperidine and azetidine rings, unlike ZINC02123811 (piperidine only) or azetidine-3-carboxylic acid derivatives . The azetidine’s smaller ring size may impose conformational constraints, affecting target binding.

- Carboxamide vs.

Substituent Effects

- Bromophenyl vs. Fluorobenzyl/Naphthyl : The 4-bromophenyl group (target compound) offers greater steric bulk and lipophilicity compared to 4-fluorobenzyl or naphthyl groups in . Fluorinated analogs may exhibit improved metabolic stability due to reduced oxidative metabolism .

- Propanoyl Linker: The propanoyl group in the target compound is analogous to the furochromen-propanoyl moiety in ZINC02123811, which stabilizes interactions with SARS-CoV-2 Mpro via hydrophobic contacts .

Pharmacological Potential

- While direct data for the target compound are absent, its structural analogs demonstrate antiviral activity. For example, ZINC02123811 binds SARS-CoV-2 Mpro with high stability (MD simulations) , and fluorobenzyl derivatives show sub-micromolar inhibition . The bromophenyl group may enhance target engagement in hydrophobic binding pockets.

Biological Activity

The compound 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and implications of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 432.32 g/mol. The structure consists of several functional groups, including a bromophenyl moiety, an azetidine ring, and a piperidine ring, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring.

- Introduction of the bromophenyl and propanoyl groups.

- Finalization through carboxamide formation.

These synthetic pathways are crucial for achieving the desired biological activity.

Antiviral Activity

Research indicates that derivatives of similar piperidine structures exhibit antiviral properties. For instance, compounds related to piperidine have shown activity against HIV-1 and other viruses, suggesting that this compound may also possess antiviral capabilities .

Anticancer Properties

Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and activation of apoptotic pathways. For example, related compounds have been shown to inhibit Bcl-2, a protein that prevents apoptosis, thereby promoting cell death in cancerous cells .

Neuroprotective Effects

There is emerging evidence that certain derivatives may exert neuroprotective effects by modulating mitochondrial dynamics and promoting cellular survival under stress conditions. The regulation of proteins involved in mitophagy and apoptosis suggests potential applications in neurodegenerative diseases .

Study 1: Antiviral Evaluation

A study evaluated the antiviral activity of various piperidine derivatives against HIV-1. The results indicated that some derivatives exhibited moderate protection against viral replication, with IC50 values ranging from 50 to 100 µM. This suggests that the target compound could be explored for similar antiviral properties.

Study 2: Apoptosis Induction in Cancer Cells

In vitro studies on related azetidine derivatives showed significant induction of apoptosis in various cancer cell lines. The compounds led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins like Bcl-2, indicating a potential pathway for therapeutic intervention in oncology.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with the coupling of 3-(4-bromophenyl)propanoyl chloride to an azetidine intermediate, followed by piperidine-4-carboxamide functionalization. Key steps include:

- Amide bond formation : Use propionic anhydride under reflux conditions with argon protection to minimize side reactions .

- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) and recrystallization (2-propanol) improve purity (>95%) .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of intermediates (e.g., 1-benzyl-4-piperidone derivatives) to reduce byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Orthogonal analytical methods are critical:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.40–7.24 ppm for aromatic protons, δ 174.1 ppm for carbonyl carbons) validates connectivity .

- Mass spectrometry : GC/MS or LC-HRMS confirms molecular weight (e.g., m/z 380 for related piperidine derivatives) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for azetidine and piperidine rings .

Q. What are the stability and ideal storage conditions for this compound?

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Classify as hazardous organic waste; incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound?

Q. What computational strategies are suitable for predicting this compound’s bioactivity?

Q. How should contradictory data in biological assays be resolved?

Q. What experimental design considerations are critical for studying metabolic degradation?

Q. How can degradation products be identified and characterized?

Q. What methodologies enable isolation of stereoisomers for chiral centers in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.